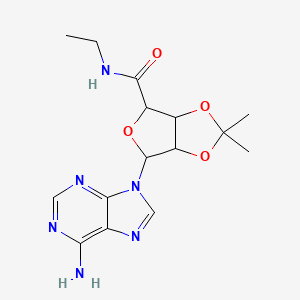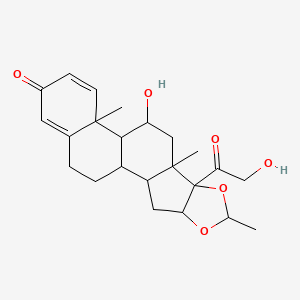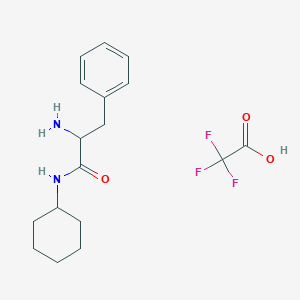
5'-Ethylcarboxamido-2',3'-isopropylideneadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Ethylcarboxamido-2’,3’-isopropylideneadenosine is a synthetic adenosine derivative It is known for its unique structural modifications which confer specific biochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethylcarboxamido-2’,3’-isopropylideneadenosine typically involves the reaction of ethylamine with β-D-Ribofuranuronoyl chloride and 1-(6-amino-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)- (9CI) . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
5’-Ethylcarboxamido-2’,3’-isopropylideneadenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted adenosine derivatives.
科学的研究の応用
5’-Ethylcarboxamido-2’,3’-isopropylideneadenosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of cardiovascular and neurological diseases.
Industry: It may be used in the development of new pharmaceuticals and biochemical assays.
作用機序
The mechanism of action of 5’-Ethylcarboxamido-2’,3’-isopropylideneadenosine involves its interaction with specific molecular targets, such as adenosine receptors. These interactions can modulate various signaling pathways, leading to changes in cellular processes. The exact pathways and targets depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Adenosine: The parent compound from which 5’-Ethylcarboxamido-2’,3’-isopropylideneadenosine is derived.
2-Chloroadenosine: Another adenosine derivative with different biochemical properties.
N6-Cyclopentyladenosine: A selective adenosine receptor agonist.
Uniqueness
5’-Ethylcarboxamido-2’,3’-isopropylideneadenosine is unique due to its specific structural modifications, which confer distinct biochemical properties. These modifications can enhance its stability, selectivity, and efficacy in various applications compared to other adenosine derivatives.
特性
IUPAC Name |
4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHQDKWIAMIECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)

![[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester](/img/structure/B12291542.png)
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)



![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)

![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)
